molecular formula C7H9BrO B14645010 2-Cyclohexen-1-one, 3-bromo-2-methyl- CAS No. 56671-83-1

2-Cyclohexen-1-one, 3-bromo-2-methyl-

Cat. No.: B14645010
CAS No.: 56671-83-1
M. Wt: 189.05 g/mol
InChI Key: NSHUYSGRDDFOOC-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-bromo-2-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclohexene ring. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 3-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-cyclohexen-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the cyclohexene ring.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3-bromo-2-methyl- may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in acetic acid.

    Oxidation: Chromium trioxide (CrO3) in acetic acid or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted cyclohexenones.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-bromo-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

56671-83-1

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

3-bromo-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H9BrO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3

InChI Key

NSHUYSGRDDFOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)Br

Origin of Product

United States

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